![molecular formula C15H19N3O4 B7825309 N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine CAS No. 1820574-44-4](/img/structure/B7825309.png)

N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine

Übersicht

Beschreibung

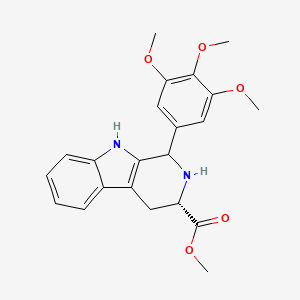

N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine is an intriguing compound with unique chemical and biological properties. Quinoxalines, the parent structure, have significant importance due to their versatile applications in medicinal chemistry, particularly in developing anti-cancer and anti-microbial agents. Incorporating the L-isoleucine moiety further enhances its potential for biochemical interactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine generally involves the condensation of 3-oxo-3,4-dihydroquinoxaline with L-isoleucine. Key reaction conditions include the use of coupling agents like carbodiimides (e.g., DCC) and solvents such as DMF or DMSO, maintaining an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Scaling up to industrial production involves optimizing reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening of reaction conditions can be employed. Purification usually requires chromatography techniques, including HPLC or preparative TLC.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: Undergoes oxidation to form quinoxaline N-oxides.

Reduction: Can be reduced to produce various quinoxaline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions at the quinoxaline ring are common.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminium hydride.

Substitution: Various nucleophiles and electrophiles under conditions like reflux or catalysis using transition metals.

Major Products Formed from These Reactions

Oxidation produces quinoxaline N-oxides.

Reduction yields more reduced derivatives of quinoxaline.

Substitution products depend on the nucleophile/electrophile used, resulting in diverse quinoxaline analogs.

Wissenschaftliche Forschungsanwendungen

N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine finds applications in multiple research domains:

Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

Biology: Acts as a probe in biochemical assays and enzyme studies.

Medicine: Explored for anti-cancer, anti-microbial, and anti-inflammatory activities.

Industry: Serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The quinoxaline ring may intercalate with DNA, inhibiting replication in cancer cells, while the L-isoleucine part may enhance cellular uptake or interaction with specific amino acid transporters.

Vergleich Mit ähnlichen Verbindungen

Comparison

N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine stands out due to its unique combination of quinoxaline and L-isoleucine. This dual functionality enhances its biological activity and specificity compared to compounds like:

N-[(2-oxo-2,3-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-valine: : Similar in structure but different in amino acid moiety.

N-[(3-oxo-2,3-dihydroquinoxalin-4(1H)-yl)carbonyl]-L-leucine: : Varies in the position and nature of the keto group.

Similar Compounds

N-[(2-oxo-2,3-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-valine

N-[(3-oxo-2,3-dihydroquinoxalin-4(1H)-yl)carbonyl]-L-leucine

3-oxo-3,4-dihydroquinoxaline derivatives

This compound thus offers a unique profile that supports its extensive research and application potential. How about we explore its applications further or shift to another chemical wonder?

Eigenschaften

IUPAC Name |

(2S,3R)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-3-9(2)13(14(20)21)17-15(22)18-8-12(19)16-10-6-4-5-7-11(10)18/h4-7,9,13H,3,8H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t9-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAVQIWUUVVGGV-RNCFNFMXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101156926 | |

| Record name | L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820574-44-4 | |

| Record name | L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820574-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID](/img/structure/B7825230.png)

![2-[3-(3-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID](/img/structure/B7825232.png)

![2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID](/img/structure/B7825239.png)

![(E)-3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B7825276.png)

![N-{[(5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-phenylalanine](/img/structure/B7825301.png)

![N-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-valine](/img/structure/B7825304.png)